molecular formula C9H19N B1655698 2-(4-Methylcyclohexyl)ethan-1-amine CAS No. 408312-01-6

2-(4-Methylcyclohexyl)ethan-1-amine

Cat. No.: B1655698
CAS No.: 408312-01-6
M. Wt: 141.25
InChI Key: QCSKBIWUXCCOHJ-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)ethan-1-amine is a cyclohexane-substituted ethanamine derivative. The compound features a methyl group at the 4-position of the cyclohexane ring, imparting steric bulk and enhanced lipophilicity. Its molecular formula is C₈H₁₇N (base form) or C₈H₁₆ClNO as a hydrochloride salt, with a molecular weight of 177.68 g/mol in the salt form . The cyclohexyl group contributes to conformational rigidity and hydrophobic interactions, making it relevant in pharmaceutical and chemical synthesis contexts.

Properties

CAS No.

408312-01-6

Molecular Formula

C9H19N

Molecular Weight

141.25

IUPAC Name

2-(4-methylcyclohexyl)ethanamine

InChI

InChI=1S/C9H19N/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-7,10H2,1H3

InChI Key

QCSKBIWUXCCOHJ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)CCN

Canonical SMILES

CC1CCC(CC1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Phenethylamine Derivatives (NBOMe Series)

Examples : 25C-NBOMe, 25B-NBOMe, 25I-NBOMe

  • Structural Features : These compounds feature a phenethylamine backbone with halogen (Br, I) and methoxy substituents on the phenyl ring, as well as a 2-methoxybenzyl group.
  • Key Differences: Substituents: NBOMe compounds are aromatic and planar due to halogen/methoxy groups, whereas 2-(4-methylcyclohexyl)ethan-1-amine has a non-aromatic, aliphatic cyclohexyl group. Bioactivity: NBOMe derivatives are potent psychedelics targeting serotonin receptors (5-HT₂A), while the methylcyclohexyl analogue’s rigidity and hydrophobicity may reduce receptor affinity but improve metabolic stability.
  • Physicochemical Properties :
Compound Molecular Weight (g/mol) logP (Predicted) Key Features
This compound 177.68 (HCl salt) ~2.5 (higher) Lipophilic, rigid
25I-NBOMe 426.19 ~3.8 Polarizable aromatic, halogenated

Heterocyclic Analogues

Examples :

  • 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (Histamine metabolite)
  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS 1247669-77-7)
  • Key Differences :
    • Imidazole/Triazole Substituents : Introduce nitrogen atoms capable of hydrogen bonding, enhancing solubility and enzyme interactions.
    • Methylcyclohexyl Group : Lacks polar moieties, relying on hydrophobic interactions.
  • Bioactivity : The imidazole derivative is a histamine metabolite, while triazole-containing compounds often exhibit antiviral or anticancer properties.

Aromatic and Substituted Cyclohexyl Analogues

Examples :

  • 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine (Psilocybin analogue)
  • 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine
  • 2-(4-Methylphenoxy)cyclohexan-1-amine
  • Phenoxy vs. Methylcyclohexyl: The phenoxy group in 2-(4-methylphenoxy)cyclohexan-1-amine adds polarity and aromaticity, contrasting with the purely aliphatic methylcyclohexyl group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Est.) Bioactivity Relevance
This compound C₈H₁₇N 177.68 (HCl salt) 4-Methylcyclohexyl ~2.5 Hydrophobic interactions
25I-NBOMe C₁₈H₂₂INO₃ 426.19 4-Iodo-2,5-dimethoxyphenyl ~3.8 Serotonin receptor agonist
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine C₆H₁₁N₃ 125.17 Imidazole ~0.5 Histamine metabolism
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine C₁₀H₁₁BrN₂ 239.11 Bromoindole ~2.1 Psychedelic analogue
2-(4-Methylphenoxy)cyclohexan-1-amine C₁₃H₁₉NO 205.30 4-Methylphenoxy ~2.7 Polar aromatic interactions

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Properties
Aliphatic (Methylcyclohexyl) This compound Increased lipophilicity, metabolic stability, reduced receptor specificity
Aromatic (NBOMe) 25I-NBOMe Enhanced receptor binding (5-HT₂A), psychedelic activity, higher polarity
Heterocyclic (Imidazole) 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Hydrogen bonding, enzymatic interactions, solubility
Phenoxy 2-(4-Methylphenoxy)cyclohexan-1-amine Balanced lipophilicity/polarity, aromatic interactions

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